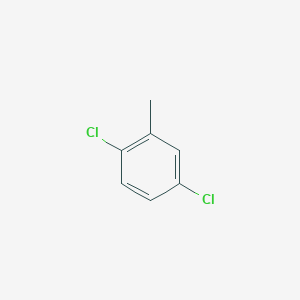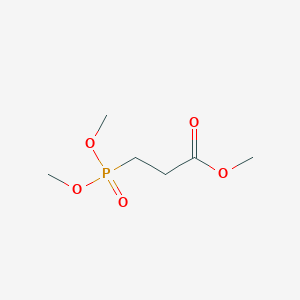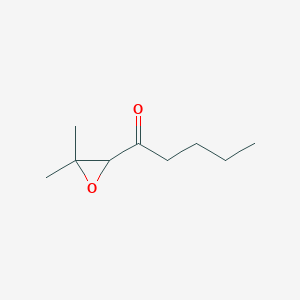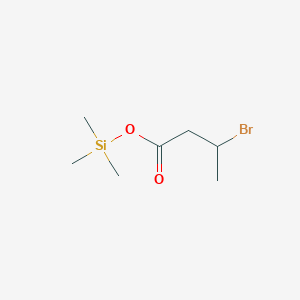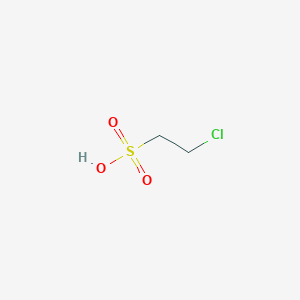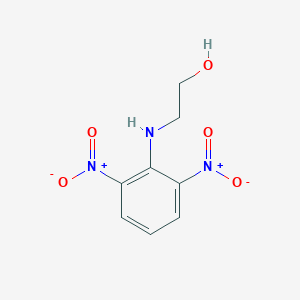
2-(2,6-Dinitrophenylamino)ethanol
概要
説明
2-(2,6-Dinitrophenylamino)ethanol is an organic compound with the molecular formula C8H9N3O5 It is characterized by the presence of a dinitrophenyl group attached to an aminoethanol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dinitrophenylamino)ethanol typically involves the nitration of phenylamine followed by a reaction with ethylene oxide. The nitration process introduces nitro groups at the 2 and 6 positions of the phenyl ring. The subsequent reaction with ethylene oxide forms the aminoethanol derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. Common industrial methods include continuous flow nitration and the use of advanced purification techniques to remove impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding nitroso and nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which may further react to form various substituted compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylaminoethanol derivatives.
科学的研究の応用
2-(2,6-Dinitrophenylamino)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2,6-Dinitrophenylamino)ethanol involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, affecting the oxidative state of biological molecules. The aminoethanol moiety can interact with proteins and enzymes, potentially altering their activity and function. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
類似化合物との比較
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
2,6-Dinitrotoluene: An intermediate in the production of toluene diisocyanate.
2,4-Dinitrophenol: Known for its use as a weight loss agent and its toxic effects.
Uniqueness: 2-(2,6-Dinitrophenylamino)ethanol is unique due to its specific combination of a dinitrophenyl group and an aminoethanol moiety. This structure imparts distinct chemical reactivity and potential applications that are not shared by the similar compounds listed above. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
特性
IUPAC Name |
2-(2,6-dinitroanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O5/c12-5-4-9-8-6(10(13)14)2-1-3-7(8)11(15)16/h1-3,9,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVZLKQKTUZDSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])NCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633365 | |
| Record name | 2-(2,6-Dinitroanilino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16242-42-5 | |
| Record name | 2-(2,6-Dinitroanilino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


